molecular formula C21H39ClN2 B012573 Pirtenidine hydrochloride CAS No. 100227-05-2

Pirtenidine hydrochloride

Cat. No.: B012573
CAS No.: 100227-05-2
M. Wt: 355.0 g/mol
InChI Key: BQXQJMORUIBOJL-UHFFFAOYSA-N
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Description

Pirtenidine Hydrochloride is an antimicrobial agent known for its efficacy against oral plaque-forming microorganisms. It has been found to significantly reduce the adherence of Candida species to buccal epithelial cells

Preparation Methods

The synthesis of Pirtenidine Hydrochloride involves several steps:

    Synthetic Routes: The preparation of pyridine derivatives, such as this compound, often involves multi-component reactions.

    Reaction Conditions: The reaction typically requires high temperatures and specific catalysts to achieve good yields.

    Industrial Production Methods: Industrial production of this compound may involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity.

Properties

CAS No.

100227-05-2

Molecular Formula

C21H39ClN2

Molecular Weight

355.0 g/mol

IUPAC Name

N,1-dioctylpyridin-4-imine;hydrochloride

InChI

InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H

InChI Key

BQXQJMORUIBOJL-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

100227-05-2

Synonyms

Pirtenidine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-octylaminopyridine (25 g., 0.121 mole) and octyl chloride (20.5 ml., 0.121 mole) was heated at 180° C. for 1 hr. More octyl chloride (0.5 ml.) was added and the mixture was again heated at 180° C. for 1 hr., then dissolved in dichloromethane. The dichloromethane solution was treated with charcoal, filtered, and stripped of solvent under vacuum. The solid residue was slurried in ether (1.5 kg.), collected by filtration, washed with ether (500 g.), isolated in a dry bag, and dried (50°-80° C., 0.1 mm.). The procedure was repeated using the same amounts of starting materials and the products were combined, affording N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrochloride (80.5 g., 93% yield, m.r. 120°-125° C.), which is the monohydrochloride salt of the compound of Formula I wherein R and R' are both octyl.
Quantity
25 g
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Reaction Step One
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20.5 mL
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0.5 mL
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solvent
Reaction Step Three
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